4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
Overview
Description
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid is an organic compound that belongs to the class of terphenyl derivatives This compound is characterized by the presence of a pentyloxy group attached to the terphenyl backbone, which consists of three benzene rings connected in a linear arrangement The carboxylic acid group is located at the terminal position of the terphenyl structure
Mechanism of Action
Target of Action
The primary target of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-Terphenyl]-4-carboxylic acid is 1,3-β-D glucan synthase , an enzyme crucial to the synthesis of the fungal cell wall . This enzyme is expressed in various Candida species, including C. albicans, C. parapsilosis, C. tropicalis, and C. guiillermondi, as well as A. fumigatus .
Mode of Action
The compound inhibits the action of 1,3-β-D glucan synthase, disrupting the synthesis of the fungal cell wall . This interaction results in a weakened cell wall, leading to the death of the fungal cells .
Biochemical Pathways
The inhibition of 1,3-β-D glucan synthase disrupts the glucan synthesis pathway, a critical component of the fungal cell wall . This disruption affects the structural integrity of the cell wall, leading to cell lysis and death .
Pharmacokinetics
The compound has excellent bioavailability when administered intravenously . It exhibits extensive protein binding (>99%) and has a long elimination half-life of 27 hours, extending to 40-50 hours at the terminal phase . The compound is primarily excreted in the feces (~30%), with less than 1% excreted in the urine .
Result of Action
The inhibition of 1,3-β-D glucan synthase by 4’‘-(Pentyloxy)-[1,1’:4’,1’'-Terphenyl]-4-carboxylic acid leads to a weakened fungal cell wall, causing cell lysis and death . This results in the effective treatment of infections caused by various Candida species and A. fumigatus .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the stability of the solution reconstituted with 20% (w/w) ethanol anhydrous in water for injections has been demonstrated for 3 hours at 25°C and for 2 hours at 5°C . Additionally, the presence of hydroxyl groups at the three amino acid residues forming the cyclic lipopeptide core improves the solubility of the drug in water and aids its stability in solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of coupling reactions, such as Suzuki-Miyaura cross-coupling, using appropriate aryl halides and boronic acids.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via etherification reactions, where a suitable pentyloxy precursor is reacted with the terphenyl intermediate under basic conditions.
Industrial Production Methods
Industrial production methods for 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the terphenyl structure can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of liquid crystals and organic semiconductors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the development of advanced materials with specific properties, such as high thermal stability and electronic conductivity.
Comparison with Similar Compounds
4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid can be compared with other terphenyl derivatives, such as:
4’‘-(Methoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with a methoxy group instead of a pentyloxy group.
4’‘-(Ethoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with an ethoxy group instead of a pentyloxy group.
4’‘-(Butoxy)-[1,1’4’,1’'-terphenyl]-4-carboxylic acid: Similar structure but with a butoxy group instead of a pentyloxy group.
The uniqueness of 4’‘-(Pentyloxy)-[1,1’:4’,1’'-terphenyl]-4-carboxylic acid lies in the specific properties imparted by the pentyloxy group, such as increased hydrophobicity and potential for forming specific molecular interactions.
Properties
IUPAC Name |
4-[4-(4-pentoxyphenyl)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUMVXKBCYBSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158938-08-0 | |
Record name | 158938-08-0 4-N-Pentoxyterphenyl-carbonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid?
A1: This compound acts as a key intermediate in the production of anidulafungin []. Anidulafungin is an antifungal medication used to treat invasive candidiasis, a serious fungal infection. Therefore, developing an efficient synthesis for this intermediate is crucial for the cost-effective production of this important drug.
Q2: What synthetic approach was used to produce 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid in this research?
A2: The researchers employed a four-step synthesis starting from 1,4-dibromobenzene []. The process involved a Grignard reaction, an addition reaction, a Suzuki coupling reaction, and finally a hydrolytic reaction to obtain the target compound.
Q3: What are the advantages of the presented synthetic route for 4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid?
A3: The researchers highlight several advantages of their method, including simplicity, low cost, high safety, and suitability for industrial production []. These factors are essential for the scalable and economically viable synthesis of anidulafungin.
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